molecular formula C20H15ClN2O3 B5989076 N-benzhydryl-4-chloro-3-nitrobenzamide

N-benzhydryl-4-chloro-3-nitrobenzamide

Cat. No.: B5989076
M. Wt: 366.8 g/mol
InChI Key: PUKMYOGRCXGIKL-UHFFFAOYSA-N
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Description

N-Benzhydryl-4-chloro-3-nitrobenzamide is a benzamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom of a 4-chloro-3-nitro-substituted benzamide scaffold. This compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a bulky, lipophilic benzhydryl moiety, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

N-benzhydryl-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-17-12-11-16(13-18(17)23(25)26)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKMYOGRCXGIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with benzhydrylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Scientific Research Applications

N-benzhydryl-4-chloro-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-4-chloro-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the benzhydryl group may enhance binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzhydryl-4-chloro-3-nitrobenzamide with three key analogs (Table 1), focusing on substituent effects, synthesis, and properties.

Table 1: Structural Comparison of this compound and Analogs

Compound Name Substituents (R-group on benzamide) Key Features
This compound Benzhydryl Bulky aromatic group; high lipophilicity; potential steric hindrance
4-Chloro-3-nitrobenzamide -NH₂ (unsubstituted) Simpler structure; lower molecular weight; higher polarity
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 3-Acetamidophenyl Hydrogen-bonding acetamido group; enhanced solubility in polar solvents
4-Nitro-N-(3-nitrophenyl)benzamide 3-Nitrophenyl Additional nitro group; increased electron-withdrawing effects

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The benzhydryl group in the target compound significantly increases lipophilicity compared to the unsubstituted 4-chloro-3-nitrobenzamide . This may reduce aqueous solubility but improve membrane permeability. The acetamido group in N-(3-acetamidophenyl)-4-chloro-3-nitrobenzamide introduces hydrogen-bonding capacity, likely enhancing solubility in polar solvents like methanol or DMSO .
  • Thermal Stability: Crystallization data for 4-chloro-3-nitrobenzamide () suggests moderate stability, with crystals forming via slow methanol evaporation. The benzhydryl analog’s bulkiness may impede crystallization, favoring amorphous solid forms.

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